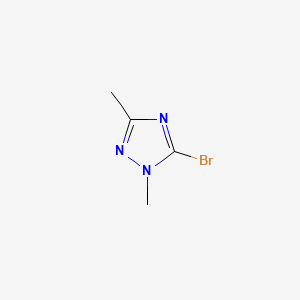

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Description

Historical Context and Significance of Triazole Heterocycles

The term "triazole" was first introduced to the scientific lexicon in 1885 by Bladin to describe a five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms (C₂H₃N₃). researchgate.netuni.lu Since their discovery, and particularly over the last century, these compounds have captured the sustained interest of chemists and researchers across various scientific disciplines. cymitquimica.com Triazole derivatives, especially those of the 1,2,4-triazole (B32235) isomeric form, have demonstrated profound importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. uni.lu

The significance of the 1,2,4-triazole nucleus is evident in its presence in a wide array of marketed drugs with diverse activities, including antifungal, antiviral, anticancer, and antimigraine agents. nih.govbldpharm.com Beyond pharmaceuticals, their applications extend into materials science, where they are utilized as corrosion inhibitors, components of ionic liquids, and building blocks for specialized polymers. prepchem.com The stability of the triazole ring, combined with its capacity for hydrogen bonding and its distinct dipole character, makes it an effective pharmacophore that can interact with high affinity at biological receptors. nih.gov

Overview of 1,2,4-Triazole Scaffolds in Organic Chemistry

In the field of organic chemistry, the 1,2,4-triazole ring is regarded as a "privileged scaffold." This term reflects its versatile structural foundation, which permits the attachment of a wide range of substituents around the core. researchgate.net This adaptability allows chemists to construct large libraries of diverse molecules and fine-tune their properties for specific applications. The chemical reactivity of the 1,2,4-triazole system is well-characterized; it is susceptible to electrophilic substitution, which typically occurs at the nitrogen atoms, and nucleophilic substitution at its electron-deficient carbon atoms. researchgate.net

The synthesis of these scaffolds has been extensively studied, leading to the development of numerous and efficient synthetic protocols. dergipark.org.tr Methodologies range from classical cyclization reactions to modern metal-catalyzed processes, such as copper-catalyzed reactions that facilitate the formation of the triazole ring from readily available starting materials. uni.lusigmaaldrich.comisres.org The accessibility and synthetic versatility of 1,2,4-triazoles have solidified their role as fundamental building blocks in the design and synthesis of functional organic compounds. prepchem.com

Structural Diversity within Bromo-Substituted 1,2,4-Triazoles

The introduction of a bromine atom onto the 1,2,4-triazole ring generates a class of compounds with distinct chemical properties and reactivity. The structural diversity among bromo-substituted 1,2,4-triazoles arises from the specific position of the bromine atom and the substitution pattern on the ring's nitrogen atoms. Unsubstituted bromo-1,2,4-triazole can exist in different tautomeric forms, including 3-bromo-1H-1,2,4-triazole, 5-bromo-1H-1,2,4-triazole, and 3-bromo-4H-1,2,4-triazole, with theoretical studies indicating variations in their relative stabilities. cymitquimica.com

The bromine atom serves as a versatile functional handle, particularly as a leaving group in nucleophilic substitution reactions. This reactivity allows for the strategic replacement of the bromine with other atoms or functional groups, such as azido (B1232118) groups, to build more complex molecular architectures. researchgate.net Research has shown that the bromine atom at the C5 position is particularly susceptible to nucleophilic attack. researchgate.net Furthermore, the presence and position of a bromo-substituent can significantly influence the biological profile of the resulting molecule, with some studies noting enhanced antibacterial activity in certain bromo-containing triazole derivatives. nih.govsigmaaldrich.comnih.gov

Academic Relevance of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole Research

This compound is a specific derivative that holds academic interest primarily as a synthetic intermediate or building block. Unlike its unmethylated counterparts, the nitrogen atoms at positions 1 and 3 are substituted with methyl groups, which locks the molecule into a single tautomeric form. This structural rigidity simplifies its reactivity and makes it a predictable component in multi-step syntheses.

The key feature of this compound from a research perspective is the reactivity of the C5-bromo substituent. The triazole ring's electron-withdrawing nature facilitates the displacement of the bromide ion by various nucleophiles. Academic studies on related 1-alkyl-3,5-dibromo-1H-1,2,4-triazoles have demonstrated that nucleophilic substitution occurs preferentially at the C5-position, allowing for the selective introduction of new functionalities. researchgate.net This makes this compound a valuable reagent for chemists aiming to synthesize novel, highly substituted 1,2,4-triazole derivatives for further investigation in areas such as medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key computed properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃ | uni.lu |

| Monoisotopic Mass | 174.9745 Da | uni.lu |

| SMILES | CC1=NN(C(=N1)Br)C | uni.lu |

| InChIKey | FHPZKFCCOUUHEQ-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 1.4 | uni.lu |

| Data sourced from the PubChem database. |

Table 2: Comparison of Unsubstituted Bromo-1,2,4-triazole Tautomers

This table outlines the main tautomeric forms of bromo-1,2,4-triazole.

| Tautomer Name | Position of Bromine | Position of H-atom | Relative Stability Notes |

| 3-Bromo-1H-1,2,4-triazole | C3 | N1 | One of the more stable forms. cymitquimica.com |

| 5-Bromo-1H-1,2,4-triazole | C5 | N1 | Similar in energy to the 3-bromo-1H form. cymitquimica.com |

| 3-Bromo-4H-1,2,4-triazole | C3 | N4 | Considered the most stable tautomer based on physical and theoretical studies. cymitquimica.com |

| Stability data is based on published theoretical and physical studies. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPZKFCCOUUHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205190 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-96-7 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Investigations of 5 Bromo 1,3 Dimethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a combination of one- and two-dimensional NMR experiments would be employed to unambiguously assign the proton, carbon, and nitrogen signals.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. Due to the molecular structure of this compound, which lacks protons directly attached to the triazole ring, the spectrum is expected to be relatively simple. It would be characterized by the signals from the two methyl groups.

The two methyl groups, one attached to the N1 nitrogen and the other to the C3 carbon, are in distinct chemical environments and are therefore expected to produce two separate signals. Both signals would appear as singlets, as there are no adjacent protons to cause spin-spin coupling. The integration of each singlet would correspond to three protons. The N-methyl group is typically observed at a lower chemical shift (more upfield) compared to a C-methyl group on an aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight Provided |

| ~2.4-2.9 | Singlet | 3H | C3-CH₃ | Confirms the presence of a methyl group on the triazole ring at a carbon atom. |

| ~3.8-4.2 | Singlet | 3H | N1-CH₃ | Confirms the presence of a methyl group on a nitrogen atom of the triazole ring. |

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms: the two ring carbons (C3 and C5) and the two methyl carbons (N1-CH₃ and C3-CH₃).

The ring carbons, C3 and C5, are expected to resonate in the aromatic region (typically δ 140-160 ppm for triazoles). ufv.br The C5 carbon, being directly bonded to the highly electronegative bromine atom, would likely appear at a different chemical shift compared to C3. The two methyl carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Structural Insight Provided |

| ~155-165 | C3 | Identifies the carbon atom of the triazole ring substituted with a methyl group. |

| ~140-150 | C5 | Identifies the carbon atom of the triazole ring substituted with the bromine atom. |

| ~35-45 | N1-CH₃ | Elucidates the carbon of the N-methyl substituent. |

| ~10-20 | C3-CH₃ | Elucidates the carbon of the C-methyl substituent. |

¹⁵N NMR spectroscopy is a powerful, though less common, technique that provides direct information about the nitrogen atoms integral to the heterocyclic ring. Given the three distinct nitrogen atoms (N1, N2, and N4) in the 1,2,4-triazole (B32235) ring, a ¹⁵N NMR spectrum would show three separate signals. The chemical shifts of these nitrogen atoms are sensitive to their bonding environment (e.g., pyrrole-type vs. pyridine-type) and the electronic effects of substituents. mdpi.com This analysis can be crucial for confirming tautomeric forms and understanding the electronic distribution within the heterocycle. mdpi.com

Table 3: Predicted ¹⁵N NMR Analysis for this compound

| Nitrogen Atom | Expected Environment | Structural Insight Provided |

| N1 | Pyrrole-type, substituted with a methyl group | Confirms the substitution pattern and electronic nature of the N1 position. |

| N2 | Pyridine-type | Provides information on the double-bonded nitrogen environment within the ring. |

| N4 | Pyridine-type | Distinguishes the electronic environment of N4 from N2, influenced by adjacent substituents. |

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the ¹H signals of the methyl groups to their directly attached ¹³C signals, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the N1-methyl group to the C5 ring carbon and the protons of the C3-methyl group to the C3 ring carbon. These correlations would provide definitive proof of the substituent positions on the triazole ring. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆BrN₃), the most telling feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with signals of nearly equal intensity (approximately 1:1 ratio) for the two major isotopes, ⁷⁹Br and ⁸¹Br.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. Predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.98178 |

| [M+Na]⁺ | 197.96372 |

| [M+K]⁺ | 213.93766 |

Data sourced from PubChemLite. uni.lu

Analysis of the fragmentation pattern would further support the proposed structure. Plausible fragmentation pathways could include the loss of a bromine atom, a methyl radical (CH₃), or the cleavage of the triazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands characteristic of the functional groups present. Key expected vibrations include:

C-H Stretching: In the 2900-3000 cm⁻¹ region, corresponding to the methyl groups.

C=N and N=N Stretching: In the 1400-1650 cm⁻¹ region, characteristic of the 1,2,4-triazole ring vibrations. ijsr.net

C-H Bending: Around 1375-1450 cm⁻¹, associated with the methyl groups.

The absence of a broad N-H stretching band (around 3100-3500 cm⁻¹) would confirm that the triazole ring is fully substituted and not present in a tautomeric form with an N-H bond. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. As an aromatic heterocyclic system, this compound is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. ijsr.net The unsubstituted 1,2,4-triazole shows weak absorption, but substitution with chromophores and auxochromes (like the bromo and methyl groups) typically results in a bathochromic (red) shift of the absorption maxima. ijsr.net

Crystallographic Insights into this compound Remain Elusive

Despite significant interest in the chemical properties of this compound, a comprehensive understanding of its solid-state architecture through X-ray crystallography remains an area for future investigation. As of now, detailed crystallographic data, including precise bond lengths, bond angles, and the specifics of its crystal packing, are not available in publicly accessible scientific literature or crystallographic databases.

The study of a molecule's three-dimensional structure is fundamental to understanding its physical and chemical behavior. X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid, providing invaluable information on bond lengths, the angles between bonds, and the torsional angles that define the molecule's conformation. This data is crucial for computational modeling, reaction mechanism elucidation, and the rational design of new materials.

For this compound, the absence of a published crystal structure means that a definitive analysis of its molecular geometry and intermolecular interactions is not currently possible. While theoretical calculations can provide estimates of these parameters, experimental validation through X-ray diffraction is essential for accuracy.

The Importance of Crystallographic Data

A detailed crystallographic study of this compound would shed light on several key aspects of its chemistry:

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Assembly:The overall arrangement of molecules in the crystal lattice, known as the crystal packing, determines properties like density, melting point, and solubility. A crystallographic analysis would reveal the repeating pattern of the molecules and how they assemble into a larger, three-dimensional structure.

While the crystal structure of the title compound is not available, the scientific community continues to investigate related triazole derivatives. It is anticipated that future research may lead to the successful crystallization and structural determination of this compound, which will undoubtedly provide a deeper understanding of this and similar heterocyclic systems.

Theoretical and Computational Chemistry of 5 Bromo 1,3 Dimethyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), allow for the accurate determination of molecular geometry and electronic properties. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometric Parameters for this compound (Optimized using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths | (Å) | |

| C5-Br | 1.85 | |

| N1-N2 | 1.38 | |

| N2-C3 | 1.32 | |

| C3-N4 | 1.36 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.37 | |

| N1-CH₃ | 1.47 | |

| C3-CH₃ | 1.49 | |

| Bond Angles | (°) | |

| N1-C5-Br | 125.5 | |

| N4-C5-Br | 128.0 | |

| N2-N1-C5 | 109.5 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-N4 | 112.5 | |

| C3-N4-C5 | 108.0 | |

| N4-C5-N1 | 105.0 |

Note: The values in this table are representative and derived from typical results for similar heterocyclic compounds in computational studies. Actual values may vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. sapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For substituted 1,2,4-triazoles, these values provide insight into their potential interactions in chemical reactions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -6.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.95 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.90 |

Note: These values are illustrative, based on typical DFT calculations for halogenated azole compounds.

The distribution of electron density within a molecule is key to understanding its electrostatic properties and predicting sites of interaction. Atomic charge distribution can be calculated using methods like Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net These calculations assign partial charges to each atom, revealing which parts of the molecule are electron-rich or electron-deficient.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, the nitrogen atoms of the triazole ring are expected to be regions of negative potential, while the hydrogen atoms of the methyl groups would exhibit positive potential.

Table 3: Calculated NBO Atomic Charges for Key Atoms in this compound

| Atom | Atomic Charge (e) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | +0.30 |

| N4 | -0.35 |

| C5 | +0.10 |

| Br | -0.05 |

Note: Values are exemplary and represent a plausible charge distribution based on the electronegativities and resonance within the triazole ring.

Tautomerism and Isomerism of Bromo-Substituted 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms. researchgate.netresearchgate.net However, in this compound, the presence of methyl groups on the N1 nitrogen and C3 carbon prevents this common form of tautomerism. Therefore, the discussion shifts to the relative stabilities of its positional isomers.

For a generic C-bromo-substituted 1,2,4-triazole, three prototropic tautomers are possible: the 1H, 2H, and 4H forms, depending on the position of the N-H proton. nih.gov Computational studies on various 1,2,4-triazole derivatives have shown that the relative stability of these tautomers is influenced by the nature and position of substituents. researchgate.netjcchems.com

In the case of this compound, the structure is fixed as the 1H-isomer due to N-alkylation. However, other positional isomers exist, such as 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole. DFT calculations can be used to compute the total electronic energy or Gibbs free energy of these different isomers to determine their relative stabilities. researchgate.net The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form under thermodynamic equilibrium.

Table 4: Theoretical Relative Stabilities of Bromo-dimethyl-1,2,4-triazole Isomers

| Isomer | Relative Energy (kJ/mol) | Predicted Stability |

| This compound | 0.00 | Most Stable |

| 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | +15.2 | Less Stable |

| 5-Bromo-1,4-dimethyl-4H-1,2,4-triazole | +25.8 | Least Stable |

Note: The relative energies are hypothetical values used to illustrate the concept of isomeric stability, which is determined by factors including steric hindrance and electronic effects.

Theoretical calculations are instrumental in predicting the equilibrium constant between different isomers or tautomers. researchgate.net By calculating the Gibbs free energies (ΔG) of each species, the equilibrium population can be estimated using the Boltzmann distribution equation. This allows for a quantitative prediction of which isomer would predominate in a mixture at a given temperature. Such theoretical predictions are crucial for understanding reaction mechanisms where multiple isomeric products could potentially be formed. The solvent can also play a significant role in tautomeric equilibria, and computational models like the Polarizable Continuum Model (PCM) can be employed to simulate solvent effects on the relative stabilities of the isomers. zsmu.edu.ua

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules. For 1,2,4-triazole derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals such as B3LYP, in conjunction with basis sets like 6-311++G(d,p). These calculations can provide valuable information on various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis).

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach allows for the prediction of the chemical shifts for each unique proton and carbon atom in the molecule. The predicted shifts for the methyl protons and carbons, as well as the triazole ring carbons, can then be compared with experimental data for verification of the molecular structure.

Vibrational frequency analysis, also performed at the DFT level, can predict the infrared (IR) and Raman spectra. This involves calculating the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. These calculated frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. This method provides information about the electronic transitions between molecular orbitals, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy.

Table 1: Representative Calculated Spectroscopic Parameters for this compound (Note: The following data are representative values based on typical calculations for similar 1,2,4-triazole derivatives and are intended for illustrative purposes, as specific literature data for this compound is scarce.)

| Parameter | Atom/Group | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | N-CH₃ | 3.6 - 3.8 |

| C-CH₃ | 2.3 - 2.5 | |

| ¹³C NMR Chemical Shift (ppm) | N-CH₃ | 35 - 40 |

| C-CH₃ | 12 - 15 | |

| C3-Triazole | 150 - 155 | |

| C5-Triazole | 140 - 145 | |

| Key IR Vibrational Frequencies (cm⁻¹) | C-H stretch (methyl) | 2950 - 3050 |

| C=N stretch (triazole ring) | 1500 - 1600 | |

| C-N stretch (triazole ring) | 1250 - 1350 | |

| C-Br stretch | 550 - 650 | |

| Electronic Absorption (nm) | λmax | 210 - 230 |

Computational Assessment of Reactivity Descriptors

Computational chemistry also provides a powerful framework for understanding and predicting the chemical reactivity of molecules through the calculation of various reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and offer insights into its stability, reactivity, and the nature of its interactions with other chemical species. For this compound, these descriptors can be calculated using DFT.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Other global reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative Calculated Reactivity Descriptors for this compound (Note: The following data are representative values based on typical calculations for similar 1,2,4-triazole derivatives and are intended for illustrative purposes, as specific literature data for this compound is scarce.)

| Reactivity Descriptor | Calculated Value (eV) |

| EHOMO | -7.0 to -6.5 |

| ELUMO | -1.0 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 to 5.5 |

| Ionization Potential (I) | 7.0 to 6.5 |

| Electron Affinity (A) | 1.0 to 0.5 |

| Electronegativity (χ) | 4.0 to 3.5 |

| Chemical Hardness (η) | 3.0 to 2.75 |

| Global Softness (S) | 0.16 to 0.18 |

Reactivity and Transformation Pathways of 5 Bromo 1,3 Dimethyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions at the Bromo-Substituted Carbon

The bromine atom at the C5 position of the 1,2,4-triazole (B32235) ring is notably susceptible to nucleophilic attack. This reactivity allows for the strategic displacement of the bromide ion by a variety of nucleophiles, providing a direct route to functionalized 1,3-dimethyl-1H-1,2,4-triazole derivatives.

Nitrogen-based nucleophiles, such as amines, azides, and other heterocyclic systems, can displace the bromide to form new carbon-nitrogen bonds. For instance, the substitution of the bromine atom with an azido (B1232118) group is a known transformation for bromo-substituted 1,2,4-triazoles. These reactions typically proceed under thermal conditions or with the assistance of a base to facilitate the departure of the bromide ion. The resulting 5-amino or 5-azido-1,3-dimethyl-1H-1,2,4-triazoles are valuable precursors for the synthesis of more complex heterocyclic systems.

Sulfur-containing nucleophiles, such as thiols and thiophenols, readily react with 5-bromo-1,2,4-triazole derivatives to yield the corresponding 5-thioether products. These reactions are often carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol, thereby generating a more potent thiolate nucleophile. The chemistry of mercapto- and thione-substituted 1,2,4-triazoles is extensive, highlighting the utility of these sulfur-functionalized derivatives in further synthetic applications. uobaghdad.edu.iq

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Triazoles

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Sodium Azide (NaN₃) | 5-Azido-1,3-dimethyl-1H-1,2,4-triazole |

| Nitrogen | Aniline (C₆H₅NH₂) | 5-(Phenylamino)-1,3-dimethyl-1H-1,2,4-triazole |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-1,3-dimethyl-1H-1,2,4-triazole |

| Oxygen | Sodium Methoxide (NaOMe) | 5-Methoxy-1,3-dimethyl-1H-1,2,4-triazole |

Oxygen nucleophiles, primarily in the form of alkoxides and phenoxides, can also displace the bromine atom. The reaction of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole with sodium methoxide in methanol, for example, would be expected to yield 5-methoxy-1,3-dimethyl-1H-1,2,4-triazole. These reactions may require elevated temperatures to proceed at a reasonable rate, depending on the nucleophilicity of the oxygen-containing reagent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halo-heterocycles like this compound are excellent substrates for these transformations.

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This method has been successfully applied to 5-halo-1,2,3-triazoles to synthesize 1,4,5-trisubstituted derivatives and is expected to be similarly effective for this compound. rsc.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper, allows for the introduction of alkynyl substituents at the C5 position of the triazole ring, leading to the synthesis of 5-alkynyl-1,3-dimethyl-1H-1,2,4-triazoles.

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl substituents onto the triazole core. While the intramolecular Heck reaction is well-established for synthesizing heterocyclic systems, the intermolecular version can be used to functionalize compounds like this compound. wikipedia.orgchim.it

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | C(sp²)-C(sp²) (alkenyl) |

Lithiation and Subsequent Electrophilic Quenching Reactions

A powerful strategy for functionalizing the C5 position of bromo-triazoles involves a bromine-lithium exchange reaction. Treatment of a 5-bromo-triazole derivative with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) can result in the formation of a highly reactive 5-lithiated triazole intermediate. rsc.orgclockss.orgsemanticscholar.org This organometallic species can then be "quenched" by reacting it with a variety of electrophiles to install new functional groups at the C5 position.

This two-step sequence provides access to a wide range of derivatives that are not easily accessible through other methods. For example, quenching the lithiated intermediate with carbon dioxide (dry ice) followed by an acidic workup yields the corresponding 5-carboxylic acid. Other electrophiles such as aldehydes, ketones, disulfides, and alkyl halides can also be employed to introduce diverse functionalities. rsc.orgsemanticscholar.org

Table 3: Examples of Electrophilic Quenching Following Lithiation

| Electrophile | Reagent Example | Product Functional Group |

| Carbon Dioxide | CO₂ (solid) | Carboxylic Acid |

| Aldehyde/Ketone | Benzophenone (Ph₂CO) | Tertiary Alcohol |

| Disulfide | Dimethyl Disulfide (Me₂S₂) | Methylthio Ether |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Group |

Cycloaddition Reactions Involving the Triazole Ring System

The aromatic 1,2,4-triazole ring in a simple derivative like this compound is generally not prone to participating in cycloaddition reactions. The inherent aromatic stability of the ring system makes it a poor diene or dienophile for typical Diels-Alder reactions. acgpubs.org

However, specific, highly activated derivatives of 1,2,4-triazole can undergo cycloaddition. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) are exceptionally reactive dienophiles in [4+2] cycloaddition (Diels-Alder) reactions due to the electron-withdrawing carbonyl groups activating the N=N double bond. acgpubs.org These compounds readily react with a wide range of dienes. It is important to note that this reactivity is characteristic of these specific triazole-dione structures and is not an expected reaction pathway for the aromatic this compound ring system under normal conditions. Formal [3+2] cycloadditions are also a common method for the synthesis of the triazole ring itself, rather than a reaction of the pre-formed aromatic ring. researchgate.netisres.org

Ring Transformations and Rearrangements of this compound

The 1,2,4-triazole ring is a stable aromatic system, yet under certain conditions, it can undergo ring transformations and rearrangements. For this compound, while specific studies on its rearrangement are not extensively documented, analogies can be drawn from the reactivity of other substituted 1,2,4-triazoles. The most pertinent of these transformations is the Dimroth rearrangement.

The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions. wikipedia.org This typically occurs through a ring-opening and subsequent ring-closing mechanism. nih.gov In the context of 1,2,4-triazole derivatives, this rearrangement can be facilitated by heat, acids, or bases. nih.gov

While the classic Dimroth rearrangement is more commonly observed in 1,2,3-triazoles, analogous transformations occur in fused 1,2,4-triazole systems, such as wikipedia.orgnih.govresearchgate.nettriazolo[4,3-c]pyrimidines rearranging to the more stable wikipedia.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidines. nih.gov The accepted mechanism for this type of rearrangement involves protonation, followed by ring opening to form an intermediate, which then undergoes tautomerization and ring closure to yield the isomerized product. nih.gov For a standalone triazole like this compound, a similar rearrangement would likely require the presence of a suitable substituent that could participate in the ring-opening and closing sequence.

Another potential transformation pathway for halo-substituted triazoles involves intramolecular heterocyclization reactions. For instance, a related compound, 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole, has been shown to undergo heterocyclization to form 5-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b] wikipedia.orgnih.govresearchgate.nettriazoles. researchgate.net This suggests that if this compound were functionalized with a suitable side chain at one of the nitrogen atoms, intramolecular cyclization leading to a fused heterocyclic system could be a plausible transformation pathway.

The following table summarizes potential ring transformation and rearrangement pathways for this compound based on analogous reactions in related compounds.

| Transformation Type | Reactant Analogue | Reagents and Conditions | Product Type |

| Dimroth Rearrangement | wikipedia.orgnih.govresearchgate.nettriazolo[4,3-c]-pyrimidine derivatives | Spontaneous, can be catalyzed by HCl | Isomeric wikipedia.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidines |

| Heterocyclization | 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole | Aliphatic and aromatic amines | 5-aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles |

Coordination Chemistry of 1,2,4 Triazole Ligands with Emphasis on Halogenated Analogues

Ligand Design and Binding Modes of 1,2,4-Triazoles

The versatility of 1,2,4-triazoles in coordination chemistry stems from the presence of three nitrogen atoms, which can act as potential donor sites. The specific binding mode is heavily influenced by the substitution pattern on the triazole ring—at the nitrogen atoms (N1 or N4) and the carbon atoms (C3 or C5). bohrium.com

For 1,2,4-triazoles substituted at the N1 position, such as 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, coordination to a metal center typically occurs through the N4 atom, resulting in a monodentate ligation. bohrium.com Alternatively, these ligands can act as bidentate bridging ligands, connecting two metal centers via the N2 and N4 atoms. This N2,N4-bridging mode is crucial in the formation of dinuclear, oligonuclear, and polynuclear coordination compounds. bohrium.com The substituents at the C3 (methyl) and C5 (bromo) positions in the target ligand sterically hinder coordination at the adjacent N4 and N1 atoms, respectively, but primarily exert an electronic influence on the donor strength of the available nitrogen atoms.

In contrast, 4-substituted triazoles commonly exhibit an N1,N2-bridging mode, which often leads to the formation of one-dimensional chain structures or trinuclear complexes. bohrium.commdpi.com The presence of additional donor groups on the substituents can lead to more complex chelating behaviors. The diverse coordination possibilities of the 1,2,4-triazole (B32235) core are summarized in the table below.

Table 1: Common Coordination Modes of the 1,2,4-Triazole Ring

| Substitution Pattern | Primary Coordination Mode(s) | Resulting Structure Type |

|---|---|---|

| Unsubstituted | N1,N2-bridging; N2,N4-bridging | 1D Chains, 2D Layers |

| N1-Substituted | N4-monodentate; N2,N4-bridging | Mononuclear, Dinuclear, Polynuclear |

| N4-Substituted | N1-monodentate; N1,N2-bridging | Mononuclear, 1D Chains |

| 3,5-Disubstituted | N1,N2-bridging; N4-monodentate | Varies with N-substitution |

Synthesis and Characterization of Metal Complexes Containing this compound

While specific reports on the synthesis of metal complexes with this compound are scarce, general and well-established procedures for analogous N-substituted 1,2,4-triazole ligands can be applied. The synthesis of such coordination compounds typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A general synthetic protocol would involve dissolving stoichiometric amounts of this compound and a selected metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a solvent such as methanol, ethanol, or acetonitrile. nih.govresearchgate.net The reaction mixture is often stirred at room temperature or under reflux for several hours. The resulting metal complex, if insoluble, may precipitate from the solution and can be collected by filtration. If the complex is soluble, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion techniques.

The characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis (CHN): To confirm the empirical formula of the complex and determine the ligand-to-metal ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the triazole ligand to the metal ion. Coordination typically results in shifts of the C=N and N-N stretching vibration bands of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure within the complex and detect changes in the chemical shifts of the methyl protons upon coordination. ekb.eg

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.

Influence of Bromo Substituent on Coordination Properties and Metal-Ligand Interactions

The substituents on a 1,2,4-triazole ring play a critical role in modulating its electronic properties and, consequently, its behavior as a ligand. The this compound ligand features two key substituents that influence its coordination chemistry: the methyl group at the C3 position and the bromo group at the C5 position.

The methyl group is weakly electron-donating, which slightly increases the electron density on the triazole ring and enhances the basicity of the N2 and N4 donor atoms. In contrast, the bromine atom at the C5 position has a more significant impact. Due to its high electronegativity, the bromo substituent exerts a strong negative inductive effect (-I), withdrawing electron density from the triazole ring. This effect is expected to decrease the Lewis basicity of the N2 and N4 nitrogen atoms, making them weaker donors compared to their non-halogenated analogues.

This reduction in donor strength has several potential consequences for metal-ligand interactions:

Weaker Metal-Ligand Bonds: The decreased basicity of the nitrogen donors would likely lead to longer and weaker coordination bonds with metal ions.

Altered Electronic and Magnetic Properties: The electronic perturbation caused by the bromo group can influence the ligand field splitting energy (10Dq) in transition metal complexes. This could, in turn, affect the electronic spectra, magnetic properties, and spin-crossover behavior of complexes with susceptible metal ions like Fe(II) or Co(II). Theoretical studies on other substituted triazole systems have shown that the nature of the substituent significantly impacts the electronic structure and photophysical properties of the resulting complexes. researchgate.net

Spectroscopic and Structural Studies of Coordination Compounds

Spectroscopic and structural data provide invaluable insight into the nature of metal complexes formed with this compound. Based on studies of analogous compounds, characteristic features can be predicted.

Spectroscopic Properties:

FTIR Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the triazole ring vibrations (e.g., C=N and N-N stretching) are expected. Upon coordination to a metal ion through N2 and/or N4, these bands would typically shift to higher frequencies, indicating an increase in bond order within the ring due to the dπ-pπ back-bonding and the kinematic coupling effect of coordination.

NMR Spectroscopy: For a diamagnetic complex, such as with Zn(II), the ¹H NMR spectrum would show two singlets corresponding to the methyl groups at the N1 and C3 positions. Coordination to the metal would cause a downfield shift of these proton signals due to the deshielding effect of the metal ion. The magnitude of the shift could provide clues about the proximity of these groups to the coordination site.

Table 2: Illustrative Spectroscopic Data for a Hypothetical Metal Complex [M(this compound)₂X₂]

| Technique | Free Ligand | Coordinated Ligand (Predicted) |

|---|---|---|

| FTIR (cm⁻¹) | ||

| ν(C=N) | ~1550 | 1560-1580 |

| Ring Vibrations | ~1450, ~1280 | 1460-1475, 1290-1310 |

| ¹H NMR (ppm) | ||

| N1-CH₃ | ~3.8 | 3.9-4.1 |

| C3-CH₃ | ~2.4 | 2.5-2.7 |

Note: Predicted data is based on general trends observed for similar N-substituted 1,2,4-triazole complexes.

Structural Properties: X-ray crystallographic studies of complexes with N1-substituted triazoles reveal that they can form either mononuclear species, with the triazole acting as a terminal N4-donor ligand, or polynuclear structures with N2,N4-bridging ligands. nih.govacs.org For this compound, both motifs are plausible.

In a mononuclear complex, a metal ion like Cu(II) could adopt a tetrahedral or square planar geometry. In a dinuclear or polynuclear structure, two triazole ligands would typically bridge two metal centers, forming a six-membered M₂N₄ ring. nih.gov The coordination sphere around the metal would be completed by other ligands, such as halides or solvent molecules. The bond lengths between the metal and the coordinating nitrogen atoms (M-N4 and M-N2) would be a key indicator of the influence of the bromo-substituent. It is anticipated that these bond lengths might be slightly longer than those found in analogous complexes without electron-withdrawing groups.

Table 3: Typical Crystallographic Parameters for N1,N2-Bridged Dinuclear Metal Complexes with 1,2,4-Triazole Ligands

| Parameter | Typical Range |

|---|---|

| M-N Bond Length (Å) | 2.0 - 2.2 |

| M···M Distance (Å) | 3.7 - 4.1 |

| N-M-N Angle (°) | 85 - 95 |

| Coordination Geometry | Distorted Octahedral, Tetrahedral |

Data compiled from literature on similar triazole-bridged complexes. mdpi.comnih.gov

Applications of 5 Bromo 1,3 Dimethyl 1h 1,2,4 Triazole in Chemical Synthesis and Advanced Materials

A Gateway to Complex Heterocyclic Architectures

The presence of a readily displaceable bromine atom at the 5-position of the 1,2,4-triazole (B32235) ring makes 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole an invaluable intermediate in synthetic organic chemistry. This reactivity allows for its strategic incorporation into more complex molecular frameworks, serving as a linchpin for the creation of novel compounds with diverse functionalities.

Forging Fused Heterocyclic Systems

Fused heterocyclic systems are a cornerstone of medicinal chemistry and materials science, often exhibiting unique biological activities and physical properties. This compound can serve as a key starting material for the synthesis of these complex structures. Through intramolecular cyclization reactions, often facilitated by transition metal catalysts, the bromo-triazole moiety can be fused with other ring systems. For instance, palladium-catalyzed intramolecular C-H activation or C-N bond formation can lead to the creation of novel triazolo-fused heterocycles. While specific examples detailing the use of this compound in the synthesis of fused systems are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted heterocycles in such transformations is well-established. These reactions typically involve the formation of a new ring by connecting a part of the triazole ring with a substituent introduced at the bromine position.

Constructing a Diverse Array of Organic Molecules

The utility of this compound extends beyond fused systems to the construction of a wide range of organic molecules through various cross-coupling reactions. The carbon-bromine bond is amenable to participation in several palladium-catalyzed reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Applications |

| Suzuki Coupling | Organoboron compounds | C-C | Synthesis of biaryls and other carbon-extended structures for pharmaceuticals and organic electronics. |

| Stille Coupling | Organotin compounds | C-C | Formation of complex organic molecules with a wide range of functional groups. |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functional groups, crucial for medicinal chemistry and materials science. |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Synthesis of conjugated systems for applications in optoelectronics and materials science. |

| Heck Coupling | Alkenes | C-C (alkene) | Formation of substituted alkenes, important intermediates in organic synthesis. |

These reactions allow for the introduction of a vast array of substituents at the 5-position of the triazole ring, enabling the fine-tuning of the molecule's properties for specific applications. For example, coupling with aromatic boronic acids via the Suzuki reaction can yield novel biaryl triazoles, which are scaffolds of interest in drug discovery.

A Key Component in Functional Material Science

The inherent stability and nitrogen-rich nature of the 1,2,4-triazole ring make it an attractive component for functional materials. This compound serves as a valuable precursor in this domain, particularly in the development of energetic materials and specialized polymers.

A Precursor for Energetic Materials

Nitrogen-rich compounds are a critical class of energetic materials, as the formation of highly stable dinitrogen gas upon decomposition releases a significant amount of energy. The 1,2,4-triazole ring is a well-known building block for such materials due to its high nitrogen content and thermal stability.

The bromine atom in this compound can be substituted with various energetic functionalities, such as nitro (-NO2) or azido (B1232118) (-N3) groups, to synthesize new energetic compounds. For instance, the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole from 5-bromo-3-nitro-1,2,4-triazole has been reported as a platform for powerful and thermally stable energetic compounds nih.govnih.gov. While this example does not use the exact dimethylated analogue, it strongly suggests a viable synthetic pathway for converting this compound into high-energy-density materials. The introduction of these explosophoric groups can significantly enhance the energetic performance of the resulting molecule.

Table 2: Potential Energetic Derivatives from this compound

| Derivative | Functional Group | Potential Properties |

| 5-Nitro-1,3-dimethyl-1H-1,2,4-triazole | -NO2 | Increased oxygen balance and detonation velocity. |

| 5-Azido-1,3-dimethyl-1H-1,2,4-triazole | -N3 | High nitrogen content, leading to high heat of formation. |

| 5-Amino-1,3-dimethyl-1H-1,2,4-triazole | -NH2 | Can be further functionalized to introduce other energetic groups. |

The performance of these energetic materials is often evaluated based on parameters such as detonation velocity, detonation pressure, and thermal stability. The development of new energetic materials based on the 1,3-dimethyl-1H-1,2,4-triazole scaffold is an active area of research.

A Component in Polymer Chemistry

The bifunctional nature of this compound, with its reactive bromine atom and the potential for coordination or hydrogen bonding via the triazole ring, makes it a candidate for incorporation into polymer chains. Triazole-containing polymers are known for their thermal stability, flame retardancy, and metal-coordinating properties.

Role in Catalysis

The 1,2,4-triazole nucleus can act as a ligand to coordinate with metal ions, forming metal complexes that can exhibit catalytic activity. The nitrogen atoms of the triazole ring can donate their lone pair of electrons to a metal center, leading to the formation of stable coordination compounds.

While there is no specific literature detailing the catalytic applications of this compound itself, related 1,2,4-triazole derivatives have been successfully employed as ligands in various catalytic systems. For instance, platinum(II) complexes of 1,2,4-triazole-derived N-heterocyclic carbenes have been shown to be active catalysts for hydroamination reactions nih.gov. The electronic properties of the triazole ligand can be tuned by the substituents on the ring, which in turn can influence the catalytic activity of the metal complex. It is conceivable that metal complexes of 1,3-dimethyl-1H-1,2,4-triazole, potentially synthesized from the bromo-precursor, could be explored for their catalytic potential in a range of organic transformations.

Intermediates in Organic Transformations

This compound serves as a versatile intermediate in organic synthesis, primarily owing to the reactivity of the carbon-bromine bond at the 5-position of the triazole ring. This functionality allows for the introduction of various substituents through cross-coupling reactions, enabling the construction of more complex molecular architectures. The 1,2,4-triazole core is a recognized pharmacophore, and its derivatives are of significant interest in medicinal chemistry and materials science.

The bromine atom on the electron-deficient 1,2,4-triazole ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific research detailing the reaction parameters for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar bromo-substituted azaheterocycles. The primary transformations where this compound is expected to be a valuable intermediate include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or esters. This transformation is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The resulting 5-aryl-1,3-dimethyl-1H-1,2,4-triazoles could be explored for a range of biological activities.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper(I), would yield 5-alkynyl-1,3-dimethyl-1H-1,2,4-triazoles. The resulting carbon-carbon triple bond can serve as a handle for further chemical modifications, such as click chemistry reactions or conversion into other functional groups, making it a valuable synthetic pathway.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a wide range of primary or secondary amines. This provides direct access to 5-amino-1,3-dimethyl-1H-1,2,4-triazole derivatives, which are important substructures in many biologically active compounds.

The utility of this compound as an intermediate is predicated on the efficiency and regioselectivity of these cross-coupling reactions. The electronic properties of the dimethylated triazole ring influence the reactivity of the C-Br bond, making it a key building block for combinatorial chemistry and the synthesis of targeted molecular libraries for drug discovery and materials science applications.

Due to the limited specific research data available for this exact compound in the searched scientific literature, a representative data table for its organic transformations cannot be compiled at this time. The discussion above is based on the established reactivity of analogous bromo-substituted heterocyclic compounds in palladium-catalyzed cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.